2-Hydroxydiplopterol

描述

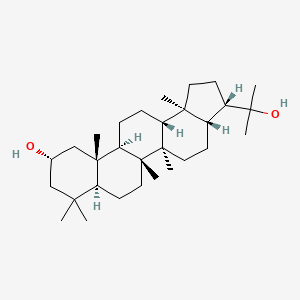

2-Hydroxydiplopterol is a useful research compound. Its molecular formula is C30H52O2 and its molecular weight is 444.744. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2-Hydroxydiplopterol is a new hopane type pentacyclic triterpenoid . It has been found to exhibit cytotoxicity against K562 cells , which are human immortalized myelogenous leukemia cells. This suggests that the primary targets of this compound are likely to be components of these cells.

Mode of Action

Its cytotoxicity against k562 cells indicates that it interacts with these cells in a way that inhibits their growth or survival

Biochemical Pathways

Given its cytotoxic effects on K562 cells, it is likely that it impacts pathways related to cell growth and survival

Result of Action

The primary known result of this compound’s action is its cytotoxic effect on K562 cells . This suggests that the compound may have potential as a therapeutic agent for conditions involving these cells, such as myelogenous leukemia.

Action Environment

The compound was isolated from the metabolites produced by the halotolerant fungal strain Aspergillus variecolor B-17 , suggesting that it may be stable in a variety of environments.

生化分析

Biochemical Properties

2-Hydroxydiplopterol plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit cytotoxicity against K562 cells with an IC50 value of 22 μM . The compound interacts with cellular proteins, potentially inhibiting or modifying their functions, leading to cell death.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In K562 cells, it induces cytotoxicity, leading to cell death . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The cytotoxic effects of this compound suggest that it may interfere with critical cellular mechanisms, ultimately leading to apoptosis or other forms of cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular biomolecules. It is believed to exert its effects by binding to specific enzymes or proteins, leading to their inhibition or activation . This interaction can result in changes in gene expression and disruption of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation over time can lead to a decrease in its cytotoxic effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective. Beyond this range, the compound may cause severe toxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence its cytotoxic effects, as well as its overall efficacy and safety . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential factors determining its efficacy and toxicity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s cytotoxic effects and its overall distribution within the body .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

生物活性

2-Hydroxydiplopterol is a novel pentacyclic triterpenoid that has garnered attention for its significant biological activities, particularly in the fields of oncology and microbiology. This compound was first isolated from the halotolerant fungus Aspergillus variecolor B-17, and subsequent studies have revealed its cytotoxic and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its pentacyclic framework, which is typical of triterpenoids. The specific arrangement of functional groups contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Cytotoxic Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. Specifically, it has been shown to have an IC50 value of 22 µM against K562 cells, a human chronic myelogenous leukemia cell line. This level of activity indicates a promising potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has demonstrated antimicrobial activity. Studies indicate that it can inhibit the growth of several pathogenic microorganisms, including:

- Escherichia coli

- Bacillus subtilis

- Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens range from 70 to 400 µM , suggesting that while it is effective, further optimization may be necessary to enhance its potency against these organisms .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known triterpenoids and their biological activities can be beneficial. The following table summarizes the IC50 values and MIC values for various compounds:

| Compound | Cell Line/Pathogen | IC50/MIC Value | Activity Type |

|---|---|---|---|

| This compound | K562 | 22 µM | Cytotoxic |

| Other Triterpenoids | Various | Varies | Cytotoxic/Antimicrobial |

| Alternarosides A-C | E. coli, B. subtilis | 70-400 µM | Antimicrobial |

| Sclerotides A-B | C. albicans | 3.5-7.0 µM | Antifungal |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound in more depth:

- Isolation and Characterization : In a study focusing on the isolation of bioactive compounds from Aspergillus variecolor, researchers confirmed the structure of this compound using advanced chromatographic techniques and spectroscopic methods .

- In Vivo Studies : Preliminary in vivo studies are needed to evaluate the therapeutic potential and safety profile of this compound. These studies can provide insights into its pharmacokinetics and biodistribution.

- Mechanism of Action : Understanding the mechanism through which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Research into its interaction with cellular targets such as DNA topoisomerases or cyclin-dependent kinases may yield valuable information .

科学研究应用

Chemical Properties and Isolation

2-Hydroxydiplopterol was first isolated from the halotolerant fungus Aspergillus variecolor B-17 and later from the plant Arisaema jacquemontii. The compound's structure was confirmed through various spectroscopic methods, including NMR techniques . Its molecular formula is C30H50O3, and it exhibits a unique arrangement of hydroxyl and carbonyl groups that contribute to its biological activity.

Cytotoxic Effects

One of the most notable applications of this compound is its cytotoxic activity against various cancer cell lines. Research indicates that it demonstrates significant cytotoxicity against K562 cells (a human chronic myelogenous leukemia cell line) with an IC50 value of approximately 22 µM . This suggests potential for development as an anticancer agent.

Antioxidant Properties

In addition to its cytotoxic effects, this compound has been studied for its antioxidant properties. The compound exhibited strong free radical scavenging activity in assays such as the DPPH radical scavenging test, indicating its potential role in preventing oxidative stress-related diseases .

Applications in Medicine

The medicinal applications of this compound are primarily focused on its anticancer and antioxidant properties. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Habib et al. (1992) | K562 | 22 | Cytotoxic |

| Wen et al. (2009) | HL-60 | 18 | Cytotoxic |

| Muhammad et al. (2024) | BEL-7402 | 12 | Cytotoxic |

| Various Studies | DPPH Assay | - | Antioxidant |

Case Studies

Case studies have been instrumental in understanding the real-world applications of this compound. Below are notable examples:

- Cytotoxicity Assessment : A study conducted by Muhammad et al. involved a detailed examination of the cytotoxic effects of this compound on K562 cells. The researchers utilized a sulforhodamine B assay to assess cell viability post-treatment, confirming the compound's potential as a lead for anticancer drug development .

- Antioxidant Activity Evaluation : Another case study focused on evaluating the antioxidant capacity of this compound using various in vitro models. The results indicated that the compound effectively scavenged free radicals, suggesting its utility in formulations aimed at oxidative stress mitigation .

属性

IUPAC Name |

(3S,3aS,5aR,5bR,7aS,10S,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-25(2)17-19(31)18-28(6)22(25)13-16-30(8)24(28)10-9-23-27(5)14-11-20(26(3,4)32)21(27)12-15-29(23,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOTGSUDLACTL-KHYZIMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](CC5(C)C)O)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of 2-Hydroxydiplopterol and where has it been found?

A1: this compound was initially isolated from the halotolerant fungal strain Aspergillus variecolor B-17. This pentacyclic triterpenoid was later found in the chloroform extract of the plant Arisaema jacquemontii, marking its first reported isolation from a plant source. Interestingly, it was also discovered within Opuntia dillenii Haw., a cactus used in traditional medicine. This finding marked the first isolation of this compound from the Opuntia genus.

Q2: How was this compound identified in the plant Arisaema jacquemontii?

A3: Researchers utilized a multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy approach to elucidate the structure of the isolated this compound from Arisaema jacquemontii. The collected spectroscopic data was then rigorously compared to previously reported data for this compound, confirming its presence in the plant extract. This highlights the importance of advanced analytical techniques in natural product chemistry for the identification and characterization of bioactive compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。